The applications of 1-Phenylcyclopentanol derivatives span across various fields, particularly in medicine. The ability of these compounds to release secretin and increase pancreatic bicarbonate output without affecting other pancreatic secretions or gastric acid secretion makes them potential therapeutic agents for digestive disorders1.
In neurodegenerative disease treatment, the improved biopharmaceutical properties of γ-secretase inhibitors with the bicyclo[1.1.1]pentane motif could lead to more effective oral medications for conditions like Alzheimer's disease2.
The sodium channel blocking properties of cyclopentane-based derivatives offer promising avenues for the development of new analgesics for treating inflammatory and neuropathic pain3.
The discovery of NK1 receptor antagonists among the 1-Phenylcyclopentanol derivatives could lead to new treatments for conditions mediated by neurokinin, such as depression, anxiety, and nausea4.
Finally, the anticonvulsant activities of PCA and its analogs highlight their potential as new treatments for epilepsy and other seizure-related disorders5.
The studies on 1-Phenylcyclopentanol derivatives have revealed diverse mechanisms of action. For instance, 1-Phenyl-1-hydroxy-N-pentane, a synthetic derivative, has been shown to stimulate the release of secretin, which in turn increases pancreatic bicarbonate secretion without affecting protein output or plasma gastrin concentration1. This suggests that the compound can induce secretin release through a mechanism independent of acid presence, which could be beneficial for individuals with achlorhydria or those who have undergone total gastrectomy.
In the realm of neurodegenerative disease research, the bicyclo[1.1.1]pentane motif has been utilized as a nonclassical phenyl ring bioisostere in the design of γ-secretase inhibitors. This modification has led to significant improvements in passive permeability and aqueous solubility, resulting in enhanced oral absorption characteristics in a mouse model2. This indicates that the bicyclo[1.1.1]pentane motif can be a valuable phenyl group replacement, especially when the aromatic ring count affects the drug's physicochemical properties.
Another study focused on cyclopentane-based 3-phenyl-1-hydroxypropyl compounds, which were found to be potent inhibitors of the peripheral nerve sodium channel Na(V)1.7, with the stereochemistry of the hydroxyl group and phenyl ring substitutions being critical for potency. These compounds showed efficacy in rat models of inflammatory and neuropathic pain, suggesting their potential as sodium channel blockers3.
Furthermore, 1-Phenyl-8-azabicyclo[3.2.1]octane ethers have been identified as NK1 receptor antagonists, with specific substitutions leading to high affinity and selectivity over the hERG channel, which is important for cardiac safety4.
Lastly, anticonvulsant activities have been observed with 1-Phenylcyclohexylamine (PCA) and its analogs, which were potent in the mouse maximal electroshock seizure test and blocked the effects of N-methyl-D-aspartate (NMDA), suggesting a role in modulating NMDA receptor-coupled channels5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: